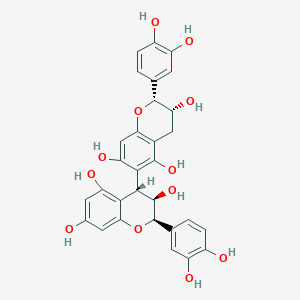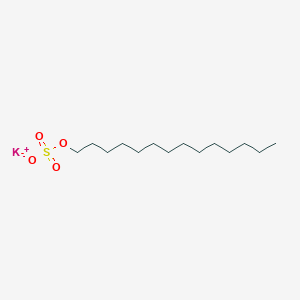
Chloryl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Chloryl fluoride was first reported by Schmitz and Schumacher in 1942, who prepared it by the fluorination of chlorine dioxide . The compound can be more conveniently prepared by reacting sodium chlorate with chlorine trifluoride . The reaction is as follows:
[ 6 \text{NaClO}_3 + 4 \text{ClF}_3 \rightarrow 6 \text{ClO}_2\text{F} + 2 \text{Cl}_2 + 3 \text{O}_2 + 6 \text{NaF} ]
The product is then purified by vacuum fractionation, selectively condensing this compound separately from other products .
Analyse Des Réactions Chimiques
Chloryl fluoride undergoes various chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent due to the presence of the chlorine dioxide moiety.
Reduction: It can be reduced to form other chlorine-containing compounds.
Substitution: this compound can participate in substitution reactions where the fluoride ion is replaced by other nucleophiles.
Common reagents used in these reactions include fluorine, chlorine trifluoride, and sodium chlorate . Major products formed from these reactions include chlorine gas, oxygen, and sodium fluoride .
Applications De Recherche Scientifique
Chloryl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other fluorine-containing compounds.
Biology: Its oxidizing properties make it useful in certain biological assays.
Medicine: Research is ongoing into its potential use in medical applications, particularly in the development of new pharmaceuticals.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which chloryl fluoride exerts its effects involves the interaction of the chlorine dioxide moiety with various molecular targets. The compound can act as an oxidizing agent, transferring oxygen atoms to other molecules. This process can disrupt the function of certain enzymes and proteins, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Chloryl fluoride is similar to other oxyfluorides of chlorine, such as perthis compound (ClO₃F) and chlorine dioxide trifluoride (ClO₂F₃) . this compound is unique in its structure and reactivity. Unlike perthis compound, which is tetrahedral, this compound has a pyramidal structure . Additionally, this compound is more reactive than its bromine and iodine analogs, bromyl fluoride (BrO₂F) and iodyl fluoride (IO₂F), which form polymeric substances under standard conditions .
Propriétés
InChI |
InChI=1S/ClFO2/c2-1(3)4 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRLYFHVJLYEHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=Cl(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClO2F, ClFO2 |
Source


|
| Record name | Chloryl fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chloryl_fluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159769 |
Source


|
| Record name | Chloryl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13637-83-7 |
Source


|
| Record name | Chloryl fluoride ((ClO2)F) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13637-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloryl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013637837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloryl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide](/img/structure/B83685.png)












